![molecular formula C12H16N2 B044651 螺[吲哚啉-3,4'-哌啶] CAS No. 171-75-5](/img/structure/B44651.png)

螺[吲哚啉-3,4'-哌啶]

描述

Spiro[indoline-3,4’-piperidine] is a unique spirocyclic compound that features a fused indoline and piperidine ring system. This structure is characterized by the presence of a spiro junction, where the two rings are connected through a single carbon atom. The spiro[indoline-3,4’-piperidine] scaffold is of significant interest in medicinal chemistry due to its potential biological activities and its role as a core structure in various natural products and synthetic compounds.

科学研究应用

Spiro[indoline-3,4’-piperidine] has a wide range of scientific research applications, including:

作用机制

Target of Action

Spiro[indoline-3,4’-piperidine] has been identified to interact with several targets. One of the primary targets is the Vesicular Acetylcholine Transporter (VAChT) . VAChT plays a crucial role in cholinergic neurotransmission by packaging acetylcholine into vesicles for release into the synaptic cleft . Additionally, it has been suggested that spiro[indoline-3,4’-piperidine] derivatives may act as inhibitors of the receptor tyrosine kinase c-Met , which plays a significant role in cell growth, survival, and migration .

Mode of Action

The interaction of Spiro[indoline-3,4’-piperidine] with its targets involves complex biochemical processes. For instance, in the case of VAChT, Spiro[indoline-3,4’-piperidine] acts as a ligand, binding to the transporter and affecting its function . The exact nature of this interaction and the resulting changes in the function of VAChT are still under investigation . In the case of c-Met, Spiro[indoline-3,4’-piperidine] derivatives are believed to inhibit the kinase activity, thereby affecting signal transduction .

Biochemical Pathways

The action of Spiro[indoline-3,4’-piperidine] affects several biochemical pathways. By interacting with VAChT, it impacts the cholinergic neurotransmission pathway . The inhibition of c-Met affects various downstream signaling pathways involved in cell growth and survival . .

Result of Action

The molecular and cellular effects of Spiro[indoline-3,4’-piperidine]'s action depend on its specific targets. By interacting with VAChT, it can potentially affect neurotransmission . The inhibition of c-Met can lead to decreased cell growth and survival . .

生化分析

Biochemical Properties

Spiro[indoline-3,4’-piperidine] is known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It has been suggested that the compound may have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body . It is also believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound can be synthesized via a chelation-controlled cycloisomerization of tryptamine-ynamide .

Metabolic Pathways

It is known that the compound is a part of the cycloisomerization of tryptamine-ynamide .

准备方法

Synthetic Routes and Reaction Conditions

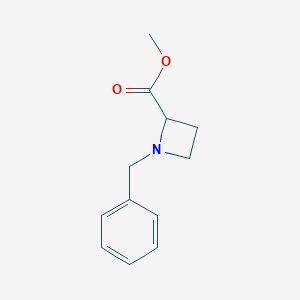

The synthesis of spiro[indoline-3,4’-piperidine] can be achieved through several methods. One common approach involves the cycloisomerization of tryptamine-ynamide using a silver triflate (AgOTf) and N-fluorobenzenesulfonimide (NFSI) catalytic system . This method allows for the formation of the spirocyclic structure in a diastereoselective manner.

Another method involves the use of a one-pot four-component reaction, where arylamines, methyl propiolate, isatin, and malononitrile are reacted in the presence of triethylamine as a catalyst . This approach provides functionalized spiro[indoline-3,4’-piperidine] derivatives in good yields.

Industrial Production Methods

Industrial production methods for spiro[indoline-3,4’-piperidine] are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

化学反应分析

Types of Reactions

Spiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form spiro[indoline-3,4’-piperidine] derivatives with different functional groups.

Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of reduced derivatives.

Substitution: The indoline and piperidine rings can undergo substitution reactions with various reagents to introduce different substituents.

Common Reagents and Conditions

Common reagents used in the reactions of spiro[indoline-3,4’-piperidine] include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require heating or cooling to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of spiro[indoline-3,4’-piperidine] depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield spiro[indoline-3,4’-piperidine] derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the indoline or piperidine rings.

相似化合物的比较

Similar Compounds

Spiro[indoline-3,4’-piperidine] shares structural similarities with other spirocyclic compounds, such as:

Spirooxindoles: These compounds feature a spiro junction between an oxindole and another ring system and are known for their diverse biological activities.

Spiropyrrolidines: These compounds have a spiro junction between a pyrrolidine and another ring system and are used in drug discovery for their pharmacological properties.

Uniqueness

The uniqueness of spiro[indoline-3,4’-piperidine] lies in its specific spirocyclic structure, which imparts distinct three-dimensional characteristics and rigidity. This structural feature enhances its binding affinity to biological targets and contributes to its potential as a versatile scaffold in medicinal chemistry .

属性

IUPAC Name |

spiro[1,2-dihydroindole-3,4'-piperidine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12/h1-4,13-14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMKGUPCKJSSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CNC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472652 | |

| Record name | spiro[indoline-3,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171-75-5 | |

| Record name | spiro[indoline-3,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The spiro[indoline-3,4'-piperidine] scaffold exhibits a rigid, three-dimensional structure that can be readily functionalized. This structural complexity allows for specific interactions with a variety of biological targets. For example, the presence of an aryl group at the 1-position of the spiro[indoline-3,4'-piperidine] ring system has been shown to be crucial for the antidepressant activity of certain derivatives. [] Additionally, the introduction of various substituents on the indoline and piperidine rings can modulate the compound's potency, selectivity, and pharmacokinetic properties.

A: Research indicates that introducing an aminopyridyl or pyrazinyl substituent at the 6-position of the spiro[indoline-3,4'-piperidine] core, along with specific substitutions on the piperidine nitrogen, significantly enhances its inhibitory activity against c-Met and ALK. [] Specifically, compound 6-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one (SMU-B) emerged as a potent and selective dual inhibitor, demonstrating promising in vivo efficacy in gastric carcinoma models. []

A: Several innovative synthetic routes have been developed to access this scaffold. One approach involves a guanidinium hypoiodite-catalyzed intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls. [] This method allows for the efficient construction of the spirocyclic system. Another strategy utilizes a silver triflate/triphenylphosphine-catalyzed tandem cyclization of tryptamine-ynesulfonamides, leading to the diastereoselective synthesis of spiro[indoline-3,4'-pyridin]-2-yl)carbamate derivatives. [] Additionally, gold- and silver-catalyzed intramolecular cyclizations of indolylcyclopropenes have been reported as a divergent approach to access both azepinoindoles and spiro[indoline-3,4'-piperidine] derivatives. []

ANone: While the provided abstracts do not explicitly mention detailed computational studies, such techniques could be valuable for understanding the binding modes of these compounds with their targets. Molecular docking simulations and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into the structural features governing potency, selectivity, and pharmacokinetic properties, guiding further optimization efforts.

A: Beyond their potential as anticancer agents, spiro[indoline-3,4'-piperidine] derivatives have shown promise as antidepressants. Specifically, 1-aryl substituted analogs exhibit potent activity in various preclinical models of depression, suggesting their potential therapeutic utility in this area. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B44588.png)

![alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmethyl Ester](/img/structure/B44593.png)